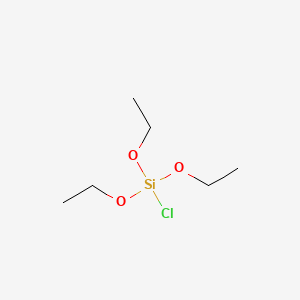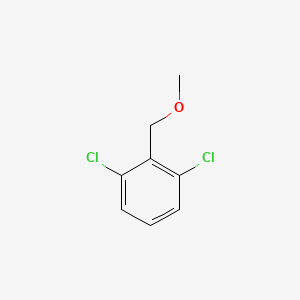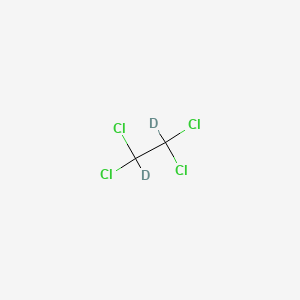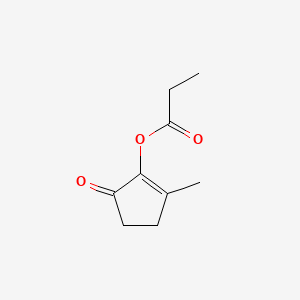
Chlorotriethoxysilane
Übersicht
Beschreibung
Chlorotriethoxysilane (CTES) is a colorless liquid compound with the chemical formula Cl(OC2H5)3Si. It is a reactive organosilicon compound that is used in a variety of applications, including as a catalyst, a surfactant, a reagent, and a precursor in the synthesis of various silanes. CTES is a versatile compound that has many uses in the laboratory, industry, and in the home.
Wissenschaftliche Forschungsanwendungen
Electronics
Triethoxychlorosilane is utilized in the electronics industry due to its properties as a silane coupling agent. It plays a crucial role in improving the adhesion of organic materials to inorganic surfaces, which is essential in electronic component manufacturing . Its application in electronics extends to the production of semiconductors, where it is used to create thin films and coatings that protect the delicate parts of electronic devices .
Coatings
In the field of coatings, Triethoxychlorosilane is employed to enhance the durability and functionality of surfaces. It is used to formulate coatings that provide weathering resistance, corrosion protection, and antifouling properties . These coatings are applied to various materials, including metals, glass, and ceramics, to extend their lifespan and maintain their appearance.
Adhesives
The compound’s ability to act as a coupling agent makes it valuable in the production of adhesives. It helps in improving the bond strength between different materials, which is particularly important in high-stress environments. Triethoxychlorosilane-based adhesives are used in industries ranging from construction to automotive, where they contribute to the integrity and performance of the final products .
Sealants
In sealants, Triethoxychlorosilane contributes to the formulation of products that require flexibility and durability. It is used to create sealants that can withstand dynamic loads and provide a reliable seal over time. These properties are essential for applications in construction, where sealants must accommodate the thermal expansion and contraction of building materials .
Pharmaceuticals
Triethoxychlorosilane has applications in pharmaceutical formulations, where it is used to modify the surface properties of active pharmaceutical ingredients. It can improve drug delivery by altering the solubility and bioavailability of drugs. Additionally, it is involved in the synthesis of silica-based materials used as excipients in various pharmaceutical products .
Medical Devices
The compound is also significant in the medical device industry. It is used to modify the surface of medical implants to improve their compatibility with biological tissues. This modification can reduce the risk of thrombosis and increase the longevity of the implants .
Chemical Synthesis
In chemical synthesis, Triethoxychlorosilane serves as a precursor for the synthesis of various organosilicon compounds. It is involved in reactions that lead to the formation of polymers and other complex molecules used in material science and engineering .
Materials Science
Lastly, Triethoxychlorosilane finds its use in materials science for the development of new materials with enhanced properties. It is used in the synthesis of composites, ceramics, and hybrid materials that have applications in advanced technologies and sustainable development .
Eigenschaften
IUPAC Name |
chloro(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFASCUIZYYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063548 | |
| Record name | Silane, chlorotriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethoxychlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18202 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triethoxychlorosilane | |
CAS RN |
4667-99-6 | |
| Record name | Chlorotriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4667-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorotriethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004667996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorotriethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorotriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Chlorotriethoxysilane react with silanols and what are the implications of this reactivity?
A1: Chlorotriethoxysilane readily reacts with silanols (Si-OH) present on surfaces like silica or within molecules like spherosilicate dendrimers. This reaction leads to the formation of new Si-O-Si bonds, effectively attaching the ethoxysilane moiety to the target molecule or surface. [, ] This reactivity is the basis for its use as a coupling agent in various materials and as a building block for synthesizing larger siloxane-based structures.
Q2: What are the structural characteristics of Chlorotriethoxysilane and how are they confirmed?
A2: Chlorotriethoxysilane (ClSi(OEt)3) has a molecular weight of 210.7 g/mol. Its structure is characterized by a central silicon atom bonded to one chlorine atom and three ethoxy groups (–O–CH2–CH3). The presence of these groups is confirmed by spectroscopic techniques like 1H, 13C, and 29Si NMR. []
Q3: Can you provide an example of how Chlorotriethoxysilane is used in material synthesis?
A3: Chlorotriethoxysilane is a key component in the synthesis of spherosilicate dendrimers, which are nanosized building blocks for siloxane-based materials. [] Researchers reacted double-four-ring silicate with Chlorotriethoxysilane, followed by chlorodimethylsilane, to create a dendrimer with precisely positioned Si-H groups on its surface. This controlled structure allows for further modification and functionalization, highlighting the utility of Chlorotriethoxysilane in building complex molecular architectures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















